molecular formula C19H19NO6 B11163353 N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine

Cat. No.: B11163353
M. Wt: 357.4 g/mol
InChI Key: RSULOWWWKRFJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a complex organic compound known for its unique structural properties This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

2-[methyl-[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C19H19NO6/c1-9-11(3)25-15-7-16-13(5-12(9)15)10(2)14(19(24)26-16)6-17(21)20(4)8-18(22)23/h5,7H,6,8H2,1-4H3,(H,22,23)

InChI Key

RSULOWWWKRFJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(C)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine typically involves multi-step organic reactions. The initial step often includes the formation of the furochromene core through cyclization reactions. Subsequent steps involve the introduction of the methyl groups and the acetylation of glycine. Common reagents used in these reactions include methyl iodide, acetic anhydride, and various catalysts to facilitate the cyclization and acetylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Advanced purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups and glycine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and physical properties.

Scientific Research Applications

N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the furochromene core and glycine moiety allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]alanine
  • N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]valine
  • N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]leucine

Uniqueness

N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine stands out due to its specific structural features, such as the combination of the furochromene core and the glycine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-methyl-N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and biological effects based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H21NO6C_{20}H_{21}NO_6, with a molecular weight of 371.4 g/mol. The IUPAC name is 2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid. Its unique structure includes a furochromen core that is essential for its biological activity.

PropertyValue
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
IUPAC Name2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid
InChIInChI=1S/C20H21NO6/c1-10-12(3)26...

Synthesis

The synthesis of this compound involves several steps including methylation and acylation reactions. Common reagents include methylating agents and acylating agents under controlled conditions to optimize yield and purity. Techniques such as continuous flow synthesis may be employed for industrial production .

This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors involved in critical biochemical pathways. This interaction can modulate their activity, leading to various biological responses .

Antioxidant Properties

Research indicates that compounds similar to N-methyl-N-[...]-glycine exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cellular models .

Neuroprotective Effects

Studies have shown that related compounds protect neuronal cells from excitotoxicity induced by glutamate. This protection is mediated through the inhibition of pro-inflammatory cytokines and preservation of mitochondrial function .

Anti-inflammatory Activity

The compound may also exert anti-inflammatory effects by modulating the expression of inflammatory mediators in various cell types. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Neuroprotection : A study demonstrated that a derivative of the compound significantly reduced cell death in rat glial cultures exposed to glutamate-induced excitotoxicity. The optimal concentration for protective effects was identified as 100 µM .
  • Antioxidant Activity : In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines, suggesting potential applications in neurodegenerative diseases where oxidative damage is prevalent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.